![molecular formula C8H8ClN3O B1433742 5-Chloro-N-cyclopropylpyrazine-2-carboxamide CAS No. 1416176-75-4](/img/structure/B1433742.png)
5-Chloro-N-cyclopropylpyrazine-2-carboxamide
Overview
Description
5-Chloro-N-cyclopropylpyrazine-2-carboxamide is a chemical compound with the molecular formula C8H8ClN3O and a molecular weight of 197.62 g/mol . It is available for purchase for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-N-cyclopropylpyrazine-2-carboxamide, such as melting point, boiling point, and density, are not provided in the search results . For detailed property data, it is recommended to refer to material safety data sheets or other scientific resources.Scientific Research Applications
Antitumor Activity
Compounds with imidazole derivatives, such as Bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown promise in antitumor activity. These compounds have progressed to various stages of preclinical testing, suggesting a potential pathway for the development of new antitumor drugs from compounds with similar structural features (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Pharmacological Properties of Antipsychotics
Studies on antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties have highlighted the importance of these compounds in managing both positive and negative symptoms of schizophrenia, with reduced side effects. This indicates that structurally related compounds could be explored for their potential in psychiatric medication (Newman-Tancredi, A., & Kleven, M., 2011).
AMPK Activation and Its Effects
The use of AICAr, an AMPK activator, demonstrates the complexity of drug effects, showing both AMPK-dependent and independent effects on metabolism and cancer. This underscores the need for a nuanced understanding of how structurally complex compounds interact with biological systems (Visnjic, D., Lalić, H., Dembitz, V., Tomić, B., & Smoljo, T., 2021).
Neuroprotective and Cardioprotective Roles
Chlorogenic Acid, a phenolic compound, has shown a range of therapeutic roles including antioxidant, anti-inflammatory, and neuroprotective effects. This suggests that compounds with antioxidant properties, similar to chlorogenic acid, might have wide applications in treating metabolic syndrome and chronic diseases (Naveed, M., Hejazi, V., Abbas, M., et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-cyclopropylpyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-4-10-6(3-11-7)8(13)12-5-1-2-5/h3-5H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIIIVQUOANWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-cyclopropylpyrazine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.